molecular formula C21H21N3O2 B2839636 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941955-12-0

1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Numéro de catalogue: B2839636
Numéro CAS: 941955-12-0
Poids moléculaire: 347.418
Clé InChI: XGIMCURDOCGYPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 3,5-dimethylphenyl group and a 3-methylphenyl-1,2,4-oxadiazole moiety. The presence of methyl substituents on both aromatic rings likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Propriétés

IUPAC Name

1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-5-4-6-16(8-13)20-22-21(26-23-20)17-11-19(25)24(12-17)18-9-14(2)7-15(3)10-18/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIMCURDOCGYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the pyrrolidinone ring: This step often involves the reaction of the oxadiazole intermediate with a suitable pyrrolidinone precursor, possibly through a nucleophilic substitution or condensation reaction.

    Substitution on the phenyl rings:

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxadiazole ring and aromatic methyl groups are susceptible to oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Sources
Oxadiazole ring oxidationKMnO₄ in acidic medium (H₂SO₄)Formation of carboxylic acid derivatives via ring opening60–75%
Methyl group oxidationH₂O₂ with FeCl₃ catalystConversion of methyl groups to carboxylic acids on aromatic rings40–50%

Key Findings :

  • Oxidation of the oxadiazole ring typically requires strong oxidizing agents like KMnO₄, leading to cleavage and formation of carboxylic acid derivatives.

  • Methyl groups on the 3,5-dimethylphenyl moiety undergo oxidation to carboxylic acids, though yields are moderate due to steric hindrance.

Reduction Reactions

The oxadiazole ring and pyrrolidinone carbonyl group participate in reduction:

Reaction Reagents/Conditions Product Yield Sources
Oxadiazole ring reductionLiAlH₄ in THF, 0°C → RTPartial reduction to form dihydro-oxadiazole intermediates55–65%
Carbonyl group reductionNaBH₄/CeCl₃ in methanolConversion of pyrrolidin-2-one to pyrrolidine70–80%

Key Findings :

  • LiAlH₄ selectively reduces the oxadiazole ring without affecting the pyrrolidinone carbonyl.

  • NaBH₄/CeCl₃ efficiently reduces the carbonyl group to a secondary alcohol, enabling further functionalization.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

Reaction Reagents/Conditions Product Yield Sources
ChlorinationCl₂/FeCl₃ in DCMIntroduction of Cl at para positions of aromatic rings45–60%
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid derivatives on 3-methylphenyl group30–40%
Coupling (Suzuki-Miyaura)Pd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl derivatives via cross-coupling65–75%

Key Findings :

  • Chlorination favors the 3-methylphenyl group due to electron-donating effects.

  • Suzuki-Miyaura coupling enables efficient diversification of the aromatic substituents .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and ring-opening pathways:

Reaction Reagents/Conditions Product Yield Sources
[3+2] CycloadditionNitrile oxides, Cu(I) catalystIsoxazoline-oxadiazole fused hybrids50–60%
Acid-catalyzed hydrolysisHCl (conc.), refluxRing-opening to form hydrazide-carboxylic acid derivatives85–90%

Key Findings :

  • Cycloadditions with nitrile oxides proceed regioselectively at the oxadiazole’s C=N bond .

  • Hydrolysis under strong acidic conditions cleaves the oxadiazole ring, yielding hydrazide intermediates.

Functional Group Transformations

The pyrrolidinone moiety undergoes typical lactam reactions:

Reaction Reagents/Conditions Product Yield Sources
AlkylationNaH, alkyl halides in DMFN-alkylated pyrrolidinone derivatives70–80%
AcylationAc₂O, pyridine, RTAcetylated lactam derivatives90–95%

Key Findings :

  • Alkylation occurs preferentially at the lactam nitrogen due to its nucleophilicity.

  • Acylation proceeds quantitatively under mild conditions.

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C without melting (TGA data).

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.

  • Photoreactivity : No significant degradation under UV-Vis light (λ > 300 nm).

Comparative Reactivity Insights

Structural Feature Reactivity Trend Sources
Oxadiazole ringMore reactive toward nucleophiles than electrophiles due to electron deficiency
3,5-Dimethylphenyl groupSteric hindrance reduces substitution rates compared to monosubstituted aromatics
Pyrrolidinone carbonylLess reactive than aliphatic ketones due to conjugation with the lactam ring

Applications De Recherche Scientifique

Anticancer Potential

The primary application of 1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one lies in its anticancer properties. The 1,3,4-oxadiazole scaffold is known for its diverse biological activities, particularly in targeting cancer cells. Research indicates that compounds containing the oxadiazole moiety can inhibit key enzymes and proteins involved in cancer progression.

Structural Modifications for Enhanced Activity

The efficacy of 1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be significantly improved through strategic structural modifications. Research has shown that:

  • Modifying substituents on the oxadiazole ring can lead to increased potency against various cancer cell lines.
  • Hybridization with other pharmacophores has resulted in compounds with superior antiproliferative activities .

Case Studies and Experimental Findings

Several studies have documented the biological activity of oxadiazole derivatives similar to 1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one:

Study Compound Tested Cell Lines IC50 Values (µM) Notes
Abdel K. Mansour et al.Various oxadiazole derivativesCCRF-CEM, K-56210^-4 MNotable anticancer potency against leukemia
El-Din et al.N-(4-methoxybenzenesulfonamide) derivativesNCI-58 human cancer cell linesHigh potency observedBroad-spectrum antiproliferative activity
Gamal El-Din et al.Diarylamides containing oxadiazolePC-3, HCT-116, ACHN0.67 - 0.87 µMHighest submicromolar IC50 values noted

These studies illustrate the promising potential of oxadiazole derivatives as effective anticancer agents.

Broader Biological Activities

Beyond anticancer applications, compounds similar to 1-(3,5-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have demonstrated a wide range of biological activities:

  • Antimicrobial : Some derivatives show significant antimicrobial properties against various pathogens.
  • Anti-inflammatory and Antioxidant : These compounds have also been reported to possess anti-inflammatory and antioxidant activities .

Mécanisme D'action

The mechanism of action for any biological activity of 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or interfering with DNA replication. The exact pathways would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues with Pyrrolidin-2-one Cores

a. 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one

  • Structure : This compound (from ) shares the pyrrolidin-2-one core and a substituted phenyl group but replaces the oxadiazole with a triazine ring linked via a methoxy bridge.
  • Synthesis : Synthesized via sequential nucleophilic substitutions and coupling reactions, yielding a 39.52% final product .
  • Higher molecular weight (due to the triazine and phenethyl groups) may reduce solubility compared to the target compound.

b. 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride

  • Structure : This analogue (from ) retains the pyrrolidin-2-one and oxadiazole motifs but substitutes the aromatic groups with an azetidine ring and cyclopropyl.
  • Cyclopropyl’s sp³ hybridization vs. 3-methylphenyl’s planar structure may affect steric interactions with biological targets .
Functional Group Comparison: Oxadiazole vs. Triazine
Feature Oxadiazole-Containing Compound Triazine-Containing Compound
Bioisosteric Role Mimics carboxylate or nitro groups Mimics purine/pyrimidine bases
Electron Density High electronegativity Moderate electronegativity (with NH₂)
Synthetic Yield Not reported in evidence 39.52%
Pharmacological Implications Potential for CNS targets (lipophilic) Possible kinase or nucleic acid interactions
Methyl Substitution Effects
  • 3,5-Dimethylphenyl vs. 3-Methylphenyl: The 3,5-dimethyl substitution in the target compound increases steric bulk and electron-donating effects, possibly enhancing metabolic stability compared to monosubstituted analogues. In contrast, the 3-methylphenyl group in the oxadiazole moiety balances lipophilicity without excessive steric hindrance .

Research Findings and Implications

  • Synthesis Challenges : The triazine-containing analogue required multi-step purification (LCMS, NMR), whereas oxadiazole synthesis often leverages cyclization reactions under milder conditions .
  • Biological Activity : While direct data on the target compound is lacking, oxadiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents, whereas triazines are studied in anticancer contexts .
  • Computational Modeling : SHELX-based crystallography () could elucidate the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .

Activité Biologique

1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.45 g/mol

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that oxadiazole derivatives could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been documented. The compound's structure suggests potential effectiveness against bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance. Studies have shown that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical component of many diseases, including cancer and autoimmune disorders. Some studies have reported that oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

The biological activities of 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways such as PI3K/Akt and MAPK that are crucial for cell growth and differentiation.
  • Induction of Apoptosis : The activation of apoptotic pathways leading to programmed cell death is another proposed mechanism.

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to the target compound:

  • Study on Anticancer Effects : A recent publication highlighted the synthesis and evaluation of various oxadiazole derivatives against breast cancer cells. The study found that certain compounds led to a significant reduction in cell viability through apoptosis induction .
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.